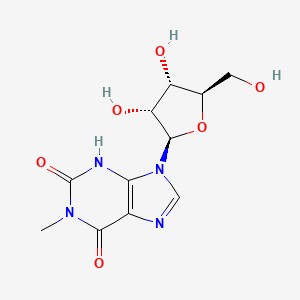
Xanthosine, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthosine, 1-methyl- is a nucleoside derived from xanthine and ribose It is a methylated derivative of xanthosine, which is a key intermediate in the biosynthesis of caffeine and other methylxanthines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 1-methyl- typically involves the methylation of xanthosine. One common method is the use of S-adenosyl-L-methionine (SAM) as a methyl donor in the presence of xanthosine methyltransferase (XMT). The reaction conditions often include a pH of around 8.5 and temperatures conducive to enzyme activity .
Industrial Production Methods: Industrial production of Xanthosine, 1-methyl- can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express xanthosine methyltransferase, enabling the conversion of xanthosine to Xanthosine, 1-methyl- in a controlled fermentation process .
Análisis De Reacciones Químicas
Types of Reactions: Xanthosine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthine derivatives, while substitution reactions can yield various methylated or functionalized nucleosides .
Aplicaciones Científicas De Investigación
Xanthosine, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.
Biology: It plays a role in the study of purine metabolism and nucleoside analogs.
Medicine: Research explores its potential therapeutic effects, including its role in neurological and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
The mechanism of action of Xanthosine, 1-methyl- involves its role as a methyl donor in biochemical reactions. It interacts with various enzymes, such as xanthosine methyltransferase, to transfer methyl groups to target molecules. This process is crucial in the biosynthesis of methylxanthines like caffeine. The molecular targets include nucleosides and nucleotides, and the pathways involved are part of the broader purine metabolism .
Comparación Con Compuestos Similares
Xanthosine: The non-methylated precursor of Xanthosine, 1-methyl-.
Caffeine (1,3,7-trimethylxanthine): A widely known stimulant derived from methylxanthines.
Theobromine (3,7-dimethylxanthine): Another methylxanthine found in chocolate.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects
Uniqueness: Xanthosine, 1-methyl- is unique due to its specific role in the biosynthesis of caffeine and its intermediate position in the methylation pathway. Unlike caffeine and theobromine, which are end products, Xanthosine, 1-methyl- serves as a crucial intermediate, making it essential for understanding and manipulating the biosynthesis of these important compounds .
Propiedades
Número CAS |
23392-10-1 |
|---|---|
Fórmula molecular |
C11H14N4O6 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
SOBHTUPJYFGBBX-KQYNXXCUSA-N |
SMILES isomérico |
CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















